Product packaging for Ethyl 6-oxo-6-(9-phenanthryl)hexanoate(Cat. No.:CAS No. 898752-90-4)

Ethyl 6-oxo-6-(9-phenanthryl)hexanoate

Cat. No.: B1360748
CAS No.: 898752-90-4
M. Wt: 334.4 g/mol
InChI Key: ACVBCOREVPEMIE-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-(9-phenanthryl)hexanoate ( 898752-90-4) is a high-purity, research-grade chemical compound with a molecular weight of 334.41 g/mol and the molecular formula C22H22O3 . This compound belongs to the class of polycyclic aromatic keto-esters, integrating a phenanthrene moiety with a flexible ethyl hexanoate chain terminated by a ketone group . Its structure, defined by the SMILES string CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31, makes it a versatile and valuable building block in organic synthesis . The presence of both ketone and ester functional groups on an aliphatic tether attached to an electron-rich phenanthrene system provides distinct electrophilic and nucleophilic sites, enabling its use in a wide array of chemical transformations, including catalytic cross-couplings, carbonyl reductions, and ester hydrolyses . The phenanthrene group is a significant polycyclic aromatic hydrocarbon (PAH) architecture known for its role in the development of novel organic materials and its presence in pharmacologically active molecules . As such, this compound serves as a critical synthon in medicinal chemistry for the construction of more complex molecular entities, particularly in the synthesis of potential therapeutic agents and in materials science research . It is exclusively intended for use in scientific research and laboratory settings. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can handle this material safely by referring to the associated Safety Data Sheet, which indicates it may cause an allergic skin reaction, and by using appropriate personal protective equipment, including impermeable gloves and safety goggles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O3 B1360748 Ethyl 6-oxo-6-(9-phenanthryl)hexanoate CAS No. 898752-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxo-6-phenanthren-9-ylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-2-25-22(24)14-8-7-13-21(23)20-15-16-9-3-4-10-17(16)18-11-5-6-12-19(18)20/h3-6,9-12,15H,2,7-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVBCOREVPEMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645608
Record name Ethyl 6-oxo-6-(phenanthren-9-yl)hexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-90-4
Record name Ethyl ε-oxo-9-phenanthrenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-(phenanthren-9-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 6 Oxo 6 9 Phenanthryl Hexanoate

Retrosynthetic Analysis and Strategic Disconnections for the Compound

A retrosynthetic analysis of ethyl 6-oxo-6-(9-phenanthryl)hexanoate reveals several possible disconnections. The most logical approach involves disconnecting the bond between the carbonyl carbon of the hexanoate (B1226103) chain and the phenanthrene (B1679779) ring. This leads to two primary synthons: a 9-phenanthryl cation equivalent and a 6-ethoxycarbonylpentanoyl anion equivalent.

This disconnection suggests a Friedel-Crafts acylation reaction as a key forward synthetic step. The phenanthrene ring would act as the nucleophile, and a derivative of adipic acid monoethyl ester would serve as the electrophilic acylating agent.

An alternative disconnection could be made at the ester functional group, leading to 6-oxo-6-(9-phenanthryl)hexanoic acid and ethanol (B145695) as precursors. This suggests an esterification reaction as the final step in the synthesis.

Direct Synthetic Routes

Acylation Strategies for the Formation of the 6-Oxo-6-(9-phenanthryl) Moiety

The formation of the ketone linkage between the phenanthrene and hexanoate moieties is a critical step. The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds to aromatic rings. organic-chemistry.org

In this context, the reaction would involve the acylation of phenanthrene with an activated derivative of adipic acid monoethyl ester. A common activating group for the carboxylic acid is the acyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The electrophilicity of the acyl chloride is enhanced by the Lewis acid, facilitating the attack by the electron-rich phenanthrene ring.

The Friedel-Crafts acetylation of phenanthrene is known to produce a mixture of isomers, with the 9-acetylphenanthrene (B180964) being a major product under certain conditions. rsc.org The regioselectivity of the acylation is influenced by the reaction conditions, including the solvent and the Lewis acid used. For the synthesis of the target molecule, conditions favoring substitution at the 9-position of the phenanthrene ring would be optimal.

Table 1: Proposed Conditions for Friedel-Crafts Acylation of Phenanthrene

ParameterProposed Condition
Acylating AgentAdipic acid monoethyl ester chloride
CatalystAluminum chloride (AlCl₃)
SolventDichloromethane or nitrobenzene
Temperature0 °C to room temperature

Esterification Reactions for the Ethyl Hexanoate Fragment

Should the synthetic strategy proceed through the formation of 6-oxo-6-(9-phenanthryl)hexanoic acid, a final esterification step would be necessary. The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

In this case, 6-oxo-6-(9-phenanthryl)hexanoic acid would be refluxed with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ethyl ester. chemguide.co.uk

Table 2: Typical Conditions for Fischer Esterification

ParameterTypical Condition
Reactants6-oxo-6-(9-phenanthryl)hexanoic acid, Ethanol (excess)
CatalystConcentrated Sulfuric Acid (H₂SO₄)
TemperatureReflux
Reaction TimeSeveral hours

Synthesis of Precursor Molecules and Advanced Intermediates

Preparation of 9-Substituted Phenanthrene Building Blocks

The primary phenanthrene building block is phenanthrene itself. Phenanthrene can be functionalized at the 9-position to prepare it for coupling with the hexanoic acid derivative. For instance, 9-bromophenanthrene (B47481) can be prepared by the direct bromination of phenanthrene. orgsyn.org This bromide can then be converted to an organometallic reagent, such as a Grignard or organolithium reagent, which can then react with an appropriate electrophile derived from the hexanoic acid chain.

Alternatively, phenanthrene-9-carboxylic acid can be synthesized through methods such as the oxidation of 9-methylphenanthrene (B47486) or by the carbonation of a 9-phenanthryl organometallic species. This carboxylic acid can then be converted to an acyl chloride for use in a Friedel-Crafts reaction or other coupling reactions.

Elaboration of Hexanoic Acid Derivatives

The key hexanoic acid derivative is adipic acid monoethyl ester. This can be synthesized by the partial esterification of adipic acid. One method involves reacting adipic acid with ethanol in the presence of an acid catalyst, carefully controlling the stoichiometry to favor the formation of the monoester over the diester. google.com Another approach is the alcoholysis of adipic anhydride (B1165640) with ethanol. google.comgoogle.com

To be used in a Friedel-Crafts acylation, the carboxylic acid group of adipic acid monoethyl ester must be activated, typically by converting it to an acyl chloride. This can be achieved by reacting the monoester with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Table 3: Synthesis of Adipic Acid Monoethyl Ester

MethodReactantsCatalyst/ReagentKey ConditionsYield
Partial EsterificationAdipic acid, EthanolSulfuric acidReflux, controlled stoichiometryModerate
Anhydride AlcoholysisAdipic anhydride, EthanolNoneHeatingHigh (96-97%) google.com

Synthesis of Related Ketone and Ester Precursors (e.g., 6-oxo-6-(9-phenanthryl)hexanoic acid)

The synthesis of this compound hinges on the successful preparation of its key precursor, 6-oxo-6-(9-phenanthryl)hexanoic acid. A primary and well-established method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation. numberanalytics.comrsc.org In this case, phenanthrene is acylated to introduce the 6-oxohexanoic acid moiety.

A plausible route involves the reaction of phenanthrene with a suitable derivative of adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst. The Friedel-Crafts acylation of phenanthrene can yield a mixture of isomers, and the reaction conditions, particularly the solvent and catalyst, play a crucial role in determining the regioselectivity. rsc.orgresearchgate.net Studies on the acetylation of phenanthrene have shown that substitution at the 9-position is achievable, and under certain conditions, can be the major product. rsc.orgresearchgate.nethuji.ac.il For instance, the use of specific solvents like ethylene (B1197577) dichloride has been reported to favor the formation of the 9-isomer in Friedel-Crafts acetylation of phenanthrene. rsc.org

Table 1: Proposed Synthesis of 6-oxo-6-(9-phenanthryl)hexanoic acid via Friedel-Crafts Acylation
ReactantsAcylating AgentCatalystPotential SolventExpected Product
PhenanthreneAdipic anhydride or Adipoyl chlorideAlCl₃, FeCl₃, or other Lewis acidsEthylene dichloride, Nitrobenzene, Carbon disulfide6-oxo-6-(9-phenanthryl)hexanoic acid

Once 6-oxo-6-(9-phenanthryl)hexanoic acid is obtained, the subsequent step is its conversion to the corresponding ethyl ester, this compound. This transformation is typically achieved through esterification. The Fischer esterification is a classic and widely used method, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, an excess of ethanol can be used, or the water formed during the reaction can be removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

Catalytic Approaches and Optimized Reaction Conditions

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the careful selection of catalysts and optimization of reaction conditions.

As mentioned, Lewis acids are pivotal in the Friedel-Crafts acylation step. Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts, leading to significant waste generation. numberanalytics.com Modern advancements in catalysis have focused on the development of more efficient and recyclable Lewis acid catalysts. numberanalytics.comroutledge.com For instance, metal triflates, such as scandium(III) triflate or hafnium(IV) triflate, have emerged as highly active catalysts for Friedel-Crafts reactions, often under milder conditions and with greater functional group tolerance. numberanalytics.com The choice of Lewis acid can also influence the regioselectivity of the acylation on the phenanthrene ring.

Table 2: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
Catalyst TypeExamplesAdvantagesDisadvantages
Traditional Lewis AcidsAlCl₃, FeCl₃Readily available, well-establishedOften require stoichiometric amounts, moisture sensitive, generate hazardous waste
Modern Lewis AcidsSc(OTf)₃, Hf(OTf)₄High catalytic activity, moisture tolerant, potential for recyclabilityHigher cost

While Friedel-Crafts acylation is a direct approach, alternative synthetic strategies involving transition metal-mediated cross-coupling reactions could also be envisioned for the synthesis of the ketone precursor. For example, a coupling reaction between a phenanthrene-based organometallic reagent and a suitable acylating agent could be a viable route. A plausible, albeit less direct, approach could involve the synthesis of phenanthrene-9-carboxaldehyde, which is commercially available. stenutz.eusigmaaldrich.com This aldehyde could then be subjected to a Grignard reaction with a suitable organomagnesium reagent, followed by oxidation to yield the desired ketone.

More advanced cross-coupling methodologies, such as Suzuki or Stille coupling, could also be employed. nih.gov For instance, 9-bromophenanthrene could be coupled with an organoboron or organotin reagent containing the hexanoic acid ester moiety. Another possibility is the Acyl Sonogashira cross-coupling, which involves the reaction of an acid chloride with a terminal alkyne, catalyzed by palladium and copper complexes. mdpi.com While not directly applicable to the synthesis of the target saturated ketone, this illustrates the versatility of cross-coupling reactions in constructing carbon-carbon bonds.

Exploration of Sustainable and Scalable Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and scalable chemical processes. This is particularly relevant for multi-step syntheses like that of this compound.

For the Friedel-Crafts acylation step, greener alternatives to traditional Lewis acids are being explored. This includes the use of solid acid catalysts like zeolites and clays, which can be easily separated from the reaction mixture and potentially reused, thus minimizing waste. routledge.comresearchgate.net Another approach is the use of methanesulfonic anhydride, which promotes Friedel-Crafts acylation and generates minimal waste without any metallic or halogenated components. organic-chemistry.orgacs.org

In the context of the esterification step, strategies to improve sustainability include the use of solid acid catalysts, which can replace corrosive mineral acids like sulfuric acid. mdpi.com Furthermore, process intensification techniques, such as reactive distillation or the use of membrane reactors to continuously remove water, can enhance the efficiency and scalability of the esterification process. mdpi.com The use of enzymatic catalysis, for instance with immobilized lipases, also presents a green alternative for ester synthesis, operating under mild conditions. mdpi.com

Table 3: Sustainable Approaches in the Synthesis of this compound
Synthetic StepTraditional MethodSustainable AlternativeKey Advantages
Friedel-Crafts AcylationStoichiometric AlCl₃Heterogeneous catalysts (zeolites, clays), Methanesulfonic anhydrideCatalyst recyclability, reduced waste, milder reaction conditions
EsterificationSulfuric acid catalystSolid acid catalysts, enzymatic catalysis, process intensificationReduced corrosion, catalyst reusability, milder conditions, improved efficiency

Table of Compounds

Compound NameChemical StructureRole in Synthesis
This compoundC₂₄H₂₄O₃Target Compound
6-oxo-6-(9-phenanthryl)hexanoic acidC₂₂H₂₀O₃Key Precursor
PhenanthreneC₁₄H₁₀Starting Material
Adipic anhydrideC₆H₈O₃Acylating Agent
Adipoyl chlorideC₆H₈Cl₂O₂Acylating Agent
EthanolC₂H₅OHReagent for Esterification
Aluminum chlorideAlCl₃Lewis Acid Catalyst
Phenanthrene-9-carboxaldehydeC₁₅H₁₀OAlternative Starting Material
9-BromophenanthreneC₁₄H₉BrPotential Precursor for Cross-Coupling

Advanced Spectroscopic Characterization of Ethyl 6 Oxo 6 9 Phenanthryl Hexanoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for "Ethyl 6-oxo-6-(9-phenanthryl)hexanoate" is not extensively available in public databases or peer-reviewed literature. However, a theoretical analysis based on its structure allows for the prediction of its NMR spectral features.

A high-resolution ¹H NMR spectrum would provide detailed information about the proton environments within the molecule. The spectrum would be characterized by distinct signals corresponding to the aromatic protons of the phenanthryl group and the aliphatic protons of the ethyl hexanoate (B1226103) chain.

Phenanthryl Protons: The nine protons on the phenanthrene (B1679779) ring would appear in the aromatic region, typically between 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns would be complex due to the fused ring system and the deshielding effect of the carbonyl group. Protons closer to the carbonyl group and those in sterically hindered positions would exhibit unique shifts.

Ethyl Protons: The ethyl group would show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom (around 4.2 ppm) and a triplet for the terminal methyl protons (-CH₃) (around 1.3 ppm), with a typical coupling constant (J) of approximately 7 Hz.

Hexanoate Chain Protons: The methylene protons of the hexanoate chain would appear as multiplets in the upfield region of the spectrum, generally between 1.5 and 3.2 ppm. The protons alpha to the ester carbonyl and the ketone carbonyl would be the most downfield-shifted within this aliphatic region.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity
Phenanthryl-H 7.5 - 9.0 m
-OCH₂CH₃ ~4.2 q
-COCH₂- ~3.1 t
-CH₂CO- ~2.4 t
-CH₂CH₂CH₂- 1.5 - 1.9 m

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. It would display distinct signals for each of the 22 carbon atoms.

Carbonyl Carbons: Two distinct signals in the downfield region would correspond to the ketone carbonyl carbon (C=O) and the ester carbonyl carbon (C=O), expected around 200 ppm and 173 ppm, respectively.

Phenanthryl Carbons: The 14 carbons of the phenanthrene ring would generate a series of signals in the aromatic region, typically between 120 and 140 ppm. The quaternary carbons would generally have lower intensities.

Ethyl and Hexanoate Carbons: The aliphatic carbons of the ethyl and hexanoate groups would appear in the upfield region of the spectrum (10-65 ppm).

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
Ketone C=O ~200
Ester C=O ~173
Phenanthryl-C 120 - 140
-OCH₂CH₃ ~61
Aliphatic -CH₂- 20 - 40

While specific 2D NMR data is not available, these techniques would be invaluable for the complete structural assignment of "this compound."

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, confirming the sequence of methylene groups in the hexanoate chain and the coupling relationships within the phenanthryl ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting the phenanthryl group to the hexanoate chain via the ketone and for confirming the position of the ethyl ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could help in determining the preferred conformation of the flexible hexanoate chain relative to the planar phenanthryl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the molecular weight and elemental composition of the compound. The expected exact mass for C₂₂H₂₂O₃ can be calculated and compared with the experimental value to confirm the molecular formula.

Predicted HRMS Data

Ion Calculated m/z
[M+H]⁺ 335.1642

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ester and ketone functionalities, leading to characteristic fragment ions. Key fragmentations would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage at the C-C bonds of the hexanoate chain. The phenanthryl ketone moiety would likely form a stable acylium ion.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in "this compound."

C=O Stretching: Two distinct and strong absorption bands would be expected in the carbonyl region. The ester carbonyl stretch would appear around 1735 cm⁻¹, while the aryl ketone carbonyl stretch would be at a slightly lower wavenumber, around 1685 cm⁻¹, due to conjugation with the phenanthryl ring.

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group would be present in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of varying intensity in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic phenanthryl ring.

Predicted IR Data

Functional Group Predicted Absorption (cm⁻¹)
C=O (Ester) ~1735
C=O (Ketone) ~1685
C-H (Aromatic) >3000
C-H (Aliphatic) <3000
C-O (Ester) 1300-1100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects of the Phenanthryl Moiety

The UV-Vis spectrum of "this compound" would be dominated by the electronic transitions of the extensive π-conjugated system of the phenanthryl moiety. The spectrum of phenanthrene itself shows several absorption bands, and the presence of the carbonyl group in conjugation with this ring system would be expected to cause a red shift (bathochromic shift) of these absorptions.

The spectrum would likely exhibit multiple absorption maxima corresponding to π→π* transitions within the phenanthrene ring system. These transitions are characteristic of polycyclic aromatic hydrocarbons. researchgate.netnist.govnih.gov The ketone group attached to the phenanthryl ring introduces an n→π* transition, which is typically weaker and may be observed as a shoulder on the tail of the stronger π→π* absorption bands. The conjugation of the carbonyl group with the aromatic system enhances the intensity and shifts the wavelength of the π→π* transitions to longer wavelengths compared to unsubstituted phenanthrene. researchgate.net

Predicted UV-Vis Data

Transition Predicted λmax (nm)
π→π* 250 - 380

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light. However, the application of CD spectroscopy to this compound is contingent upon the successful asymmetric synthesis or chiral resolution of its enantiomers.

A thorough review of the current scientific literature reveals a notable absence of studies detailing the asymmetric synthesis or resolution of this compound. Consequently, there is no available experimental CD spectroscopic data for the individual enantiomers of this compound. The InChI key provided for the commercially available compound, ACVBCOREVPEMIE-UHFFFAOYSA-N, does not specify any stereochemistry, indicating it is supplied as a racemate. sigmaaldrich.com

While CD spectroscopy has been effectively used to determine the absolute configuration and conformation of various phenanthrene derivatives, such as 9,10-dihydrophenanthrene (B48381) derivatives and benzo[c]phenanthrene (B127203) derivatives, the lack of enantiomerically pure samples of this compound precludes a direct application of this technique. researchgate.net For a meaningful CD analysis to be performed, future research would first need to focus on developing a method for the asymmetric synthesis or chiral separation of this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) spectroscopy is another instrumental technique for determining the absolute configuration of chiral molecules in solution. acs.orgwikipedia.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed structural information. wikipedia.org The primary advantage of VCD is its applicability to a wide range of organic compounds, without the need for crystallization. jascoinc.comspark904.nl

Similar to CD spectroscopy, VCD analysis requires enantiomerically enriched or pure samples. The VCD spectra of two enantiomers are mirror images of each other, being equal in magnitude but opposite in sign. spark904.nlnih.gov By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of a chiral molecule can be unequivocally determined. jascoinc.comnih.gov

As with CD spectroscopy, the scientific literature does not currently contain reports on the asymmetric synthesis or chiral resolution of this compound. Therefore, no experimental VCD data is available for this specific compound. The potential for VCD in the structural elucidation of complex chiral molecules is significant, as demonstrated in studies of other complex organic molecules. mdpi.comnih.gov However, its application to this compound remains hypothetical until methods for obtaining its individual enantiomers are developed.

Future research efforts in the field of asymmetric catalysis could provide pathways to the chiral synthesis of this and related ketones. nih.govrsc.org Once enantiomerically pure samples are accessible, both CD and VCD spectroscopy will be invaluable tools for the complete stereochemical characterization of this compound.

Chemical Reactivity and Transformation Studies of Ethyl 6 Oxo 6 9 Phenanthryl Hexanoate

Reactions at the Ketone Carbonyl Center

The ketone carbonyl group, characterized by a polarized carbon-oxygen double bond, is a primary site for nucleophilic attack and reactions involving the adjacent α-carbon. The large phenanthryl group is expected to exert significant steric hindrance, potentially influencing the rate and stereochemical outcome of these reactions.

The ketone carbonyl of ethyl 6-oxo-6-(9-phenanthryl)hexanoate can be readily reduced to a secondary alcohol, yielding ethyl 6-hydroxy-6-(9-phenanthryl)hexanoate. This transformation is typically accomplished using hydride-based reducing agents.

Hydride Reductions: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the selective reduction of ketones in the presence of less reactive functional groups like esters. masterorganicchemistry.comumn.edu The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The borohydride anion delivers a hydride (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated by the solvent to yield the alcohol. libretexts.org

A more potent reducing agent, lithium aluminum hydride (LiAlH₄), would also effectively reduce the ketone. However, LiAlH₄ is less chemoselective and would likely reduce both the ketone and the ethyl ester group, leading to the formation of 6-(9-phenanthryl)hexane-1,6-diol. Therefore, for the selective reduction of the ketone, sodium borohydride is the preferred reagent.

Deoxygenation Reactions: Complete removal of the carbonyl oxygen (deoxygenation) to form ethyl 6-(9-phenanthryl)hexanoate can be achieved through several methods. The Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for the deoxygenation of aryl ketones. The choice between these methods would depend on the stability of the ester group to the respective acidic or basic conditions. The Wolff-Kishner conditions, being strongly basic, would likely cause saponification of the ester, while the strongly acidic Clemmensen conditions could lead to ester hydrolysis.

Table 1: Predicted Reduction Reactions of the Ketone Carbonyl

Reaction TypeReagent(s)Expected Product
Selective ReductionSodium borohydride (NaBH₄) in Methanol (MeOH)Ethyl 6-hydroxy-6-(9-phenanthryl)hexanoate
DeoxygenationZinc amalgam (Zn(Hg)), Hydrochloric acid (HCl)Ethyl 6-(9-phenanthryl)hexanoate
DeoxygenationHydrazine (H₂NNH₂), Potassium hydroxide (B78521) (KOH)6-(9-phenanthryl)hexanoic acid (after saponification)

The electrophilic carbon of the ketone carbonyl is susceptible to attack by a variety of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone would produce a tertiary alcohol after an acidic workup. wikipedia.orgbyjus.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield ethyl 6-hydroxy-6-methyl-6-(9-phenanthryl)hexanoate. The bulky phenanthryl group would likely direct the incoming nucleophile to the less sterically hindered face of the carbonyl. It is important to note that Grignard reagents can also react with esters, but the reaction with ketones is generally faster. masterorganicchemistry.com By using controlled conditions, such as low temperatures and one equivalent of the Grignard reagent, selective addition to the ketone may be favored.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. lumenlearning.comwikipedia.org This reaction involves a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which attacks the ketone carbonyl to form a four-membered oxaphosphetane intermediate. libretexts.org This intermediate then collapses to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com In the case of this compound, reaction with methylenetriphenylphosphorane would yield ethyl 6-(9-phenanthryl)hept-6-enoate. The choice of ylide determines the structure of the resulting alkene, making this a versatile synthetic tool. organic-chemistry.org

Table 2: Predicted Nucleophilic Addition Reactions at the Ketone Carbonyl

Reagent(s)Intermediate/Product TypeExpected Final Product
Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺Tertiary alcoholEthyl 6-hydroxy-6-methyl-6-(9-phenanthryl)hexanoate
Phenylmagnesium bromide (PhMgBr) followed by H₃O⁺Tertiary alcoholEthyl 6-hydroxy-6-phenyl-6-(9-phenanthryl)hexanoate
Methylenetriphenylphosphorane (Ph₃P=CH₂)AlkeneEthyl 6-(9-phenanthryl)hept-6-enoate

The carbon atom adjacent to the ketone carbonyl group (the α-carbon) is acidic and can be deprotonated by a strong base to form a nucleophilic enolate. chemistrysteps.com This enolate can then participate in a variety of reactions.

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.org The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is crucial for the complete and irreversible formation of the enolate. researchgate.net Subsequent addition of an alkyl halide, for instance, iodomethane (B122720) (CH₃I), would introduce a methyl group at the α-carbon, resulting in the formation of ethyl 5-methyl-6-oxo-6-(9-phenanthryl)hexanoate.

Condensation Reactions: The enolate can also act as a nucleophile in condensation reactions. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgnumberanalytics.com Although phenanthrene (B1679779) is a polycyclic aromatic hydrocarbon and not an aldehyde, the principle of a crossed-aldol type reaction can be considered. More relevantly, the enolate of this compound could react with an added aldehyde, such as benzaldehyde, in a base-catalyzed reaction. This would lead to an initial aldol (B89426) addition product, which would likely dehydrate to form an α,β-unsaturated ketone, specifically ethyl 5-benzylidene-6-oxo-6-(9-phenanthryl)hexanoate.

Table 3: Predicted Reactions Involving the α-Carbon

Reaction TypeReagent(s)Expected Product
α-Alkylation1. Lithium diisopropylamide (LDA) 2. Iodomethane (CH₃I)Ethyl 5-methyl-6-oxo-6-(9-phenanthryl)hexanoate
Claisen-Schmidt CondensationBenzaldehyde (PhCHO), Sodium hydroxide (NaOH)Ethyl 5-benzylidene-6-oxo-6-(9-phenanthryl)hexanoate

Reactions at the Ethyl Ester Functional Group

The ethyl ester group at the terminus of the aliphatic chain is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions.

The ester can be cleaved to yield the corresponding carboxylic acid, 6-oxo-6-(9-phenanthryl)hexanoic acid. This hydrolysis can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of water and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) will lead to the formation of the carboxylic acid and ethanol. libretexts.org This reaction is reversible, and to drive it to completion, a large excess of water is typically used. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification. masterorganicchemistry.com This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The initial products are the sodium salt of the carboxylic acid (a carboxylate) and ethanol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk

Table 4: Predicted Hydrolysis Reactions of the Ethyl Ester

Reaction TypeReagent(s)Product(s)
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (catalytic)6-Oxo-6-(9-phenanthryl)hexanoic acid + Ethanol
Saponification1. NaOH (aq) 2. H₃O⁺6-Oxo-6-(9-phenanthryl)hexanoic acid + Ethanol

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgbyjus.com For example, heating this compound with a large excess of methanol and a catalytic amount of sulfuric acid would result in the formation of mthis compound and ethanol. The equilibrium can be driven towards the product by using the new alcohol as the solvent or by removing the alcohol byproduct (ethanol) as it is formed. masterorganicchemistry.com

Amidation: The direct conversion of the ester to an amide can be achieved by heating it with ammonia (B1221849) or a primary or secondary amine. These reactions are often slow and may require high temperatures or the use of a catalyst. More efficient methods for the amidation of unactivated esters often employ strong bases or organometallic reagents to facilitate the reaction. mdpi.comnih.gov For instance, reacting the ethyl ester with benzylamine (B48309) in the presence of a suitable catalyst could yield N-benzyl-6-oxo-6-(9-phenanthryl)hexanamide.

Table 5: Predicted Nucleophilic Acyl Substitution Reactions of the Ethyl Ester

Reaction TypeReagent(s)Expected Product
TransesterificationMethanol (MeOH), H₂SO₄ (catalytic)Mthis compound
AmidationBenzylamine (BnNH₂)N-benzyl-6-oxo-6-(9-phenanthryl)hexanamide

Reduction of the Ester to Alcohols

The ester functionality of this compound can be selectively reduced to a primary alcohol, yielding 6-hydroxy-1-(9-phenanthryl)hexan-1-one. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde.

Sodium borohydride (NaBH₄) is generally considered too mild to reduce esters under standard conditions. youtube.com However, its reactivity can be enhanced by using it in conjunction with Lewis acids, such as calcium chloride (CaCl₂), or by conducting the reaction at elevated temperatures in solvents like diglyme. mdma.chresearchgate.net These modified conditions can also effect the reduction of the ester to the corresponding alcohol.

The general scheme for this reduction is as follows:

This compound → 6-hydroxy-1-(9-phenanthryl)hexan-1-one

ReagentSolventTemperatureTypical YieldReference
LiAlH₄THF or Et₂O0 °C to r.t.High masterorganicchemistry.com
NaBH₄ / CaCl₂THF/alcoholr.t. to 60 °CModerate to High mdma.ch
NaBH₄Diglyme162 °CModerate to High researchgate.net

This is an interactive data table based on analogous reactions.

Reactivity of the Phenanthrene Aromatic System

The tricyclic phenanthrene core of the molecule is susceptible to a range of reactions typical of polycyclic aromatic hydrocarbons.

Electrophilic aromatic substitution on the phenanthrene ring is a common method for introducing new functional groups. The regioselectivity of these reactions is influenced by the existing 9-acyl substituent, which is an electron-withdrawing group and therefore deactivates the aromatic system towards electrophilic attack.

Nitration: The nitration of phenanthrene typically occurs at the 9-position. However, with the 9-position already substituted and deactivated by the acyl group, nitration of this compound would be expected to be more challenging and to occur at other positions, likely directed by the complex interplay of electronic effects and steric hindrance.

Halogenation: Bromination of phenanthrene in a non-polar solvent like carbon tetrachloride yields 9-bromophenanthrene (B47481). orgsyn.org For the title compound, direct halogenation would likely occur at positions other than the deactivated 9-position.

Sulfonation: The sulfonation of phenanthrene is known to be temperature-dependent, yielding a mixture of sulfonic acid isomers. The presence of the 9-acyl group would further complicate the product distribution.

ReactionReagentProduct (on unsubstituted Phenanthrene)Reference
BrominationBr₂ in CCl₄9-Bromophenanthrene orgsyn.org
NitrationHNO₃ / H₂SO₄9-Nitrophenanthrene osti.gov

This is an interactive data table based on analogous reactions.

The aromatic core of phenanthrene can undergo both oxidation and reduction reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the phenanthrene nucleus. nih.gov In many cases, this leads to the formation of 9,10-phenanthrenequinone. The presence of the alkyl keto side chain in this compound could potentially be susceptible to oxidation as well, leading to a complex mixture of products.

Reduction: Catalytic hydrogenation of phenanthrene can lead to a range of saturated products, from dihydrophenanthrene to the fully saturated perhydrophenanthrene, depending on the catalyst and reaction conditions. researchgate.netresearchgate.net For instance, hydrogenation over a rhodium catalyst can selectively reduce the aromatic rings. researchgate.net

ReactionReagent/CatalystProductReference
OxidationKMnO₄9,10-Phenanthrenequinone nih.gov
HydrogenationH₂ / Rh catalystTetrahydrophenanthrene derivatives researchgate.net
HydrogenationH₂ / Pd/CDihydrophenanthrene

This is an interactive data table based on analogous reactions.

Functionalization at the peripheral positions of the phenanthrene ring system allows for the fine-tuning of the molecule's properties. While direct electrophilic substitution on the deactivated ring of this compound may be challenging, alternative strategies such as palladium-catalyzed cross-coupling reactions on halogenated precursors could be employed to introduce a variety of substituents. espublisher.com

Intramolecular Cyclization and Ring Closure Reactions

Derivatization for Enhanced Functionality and Probe Development

Phenanthrene derivatives are known for their fluorescent properties and have been utilized in the development of fluorescent probes for various applications, including the detection of metal ions and the study of biological systems. rsc.orgresearchgate.netnih.govrsc.org The structure of this compound provides a scaffold that can be derivatized to create such probes. For instance, the ester or ketone functionalities could be modified to incorporate recognition moieties for specific analytes. The inherent fluorescence of the phenanthrene core can then be modulated upon binding of the analyte, leading to a measurable signal.

Computational and Theoretical Chemistry Studies on Ethyl 6 Oxo 6 9 Phenanthryl Hexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Ethyl 6-oxo-6-(9-phenanthryl)hexanoate. These calculations help in predicting the molecule's reactivity and its interactions with other chemical species.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenanthrene (B1679779) ring, which is a characteristic of polycyclic aromatic hydrocarbons. pharmaguideline.comspast.org The LUMO, on the other hand, would likely be centered on the electron-withdrawing keto-ester portion of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Halogenation of the phenanthrene ring has been shown to reduce the HOMO-LUMO gap, thereby increasing reactivity. dntb.gov.ua

Table 1: Calculated Frontier Orbital Energies for this compound (Exemplary Data)

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap4.36

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a high electron density around the carbonyl oxygen of the ketone and ester groups, making them potential sites for interaction with electrophiles. The aromatic protons and the ethyl group would exhibit a positive electrostatic potential. The distribution of surface charge in phenanthrene derivatives is influenced by the principal interactions, which are often due to C…H/H…C and H…H contacts. spast.org

Table 2: Mulliken Atomic Charges on Key Atoms of this compound (Exemplary Data)

AtomMulliken Charge (a.u.)
O (ketone)-0.55
C (ketone)+0.48
O (ester, C=O)-0.52
O (ester, O-Et)-0.35
C9 (phenanthryl)+0.15

Note: The data in this table is hypothetical and serves to illustrate the expected charge distribution based on the electronegativity of the atoms and their chemical environment. Specific calculated values from the literature for this molecule are not available.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. The molecule possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers that separate them.

The rotation around the single bond connecting the phenanthrene ring to the keto-hexyl chain is of particular interest. The size and planarity of the phenanthrene group can lead to significant steric hindrance, influencing the preferred orientation of the substituent chain. Another key rotational barrier is associated with the bonds within the hexanoate (B1226103) chain, which will adopt a conformation that minimizes steric strain. Computational methods can be used to calculate the energy profile as a function of the dihedral angle of a specific bond, allowing for the determination of the rotational energy barrier.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. The rate of the reaction is then determined by the concentration of the transition state species and the frequency with which they convert to products.

For this compound, a potential reaction of interest is the nucleophilic addition to the carbonyl group of the ketone. For example, in a Grignard reaction, the nucleophilic carbon of the Grignard reagent would attack the electrophilic carbon of the ketone. Computational chemistry can be used to model this reaction pathway, identify the structure of the transition state, and calculate its energy. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. The study of Friedel-Crafts acetylation of phenanthrene has shown that the most reactive position is often the 9-position, which is where the keto-hexanoate chain is attached in the molecule of interest. researchgate.net

Kinetic and Thermodynamic Parameters for Proposed Transformations

No published studies containing data on the kinetic and thermodynamic parameters for transformations involving this compound were found. Such studies would typically involve quantum chemical calculations to determine activation energies, reaction enthalpies, and Gibbs free energies for potential reactions, providing insight into reaction feasibility and rates.

Solvent Effects on Reaction Pathways

Information regarding the influence of different solvents on the reaction pathways of this compound is not available in the current body of scientific literature. Research in this area would utilize computational models, such as implicit or explicit solvent models, to understand how the polarity and other properties of the solvent medium affect reaction barriers and the stability of intermediates and transition states.

Spectroscopic Property Prediction from First Principles (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

While some chemical databases provide predicted NMR data, peer-reviewed, first-principles calculations of spectroscopic properties for this compound are not available. A thorough study would employ methods like Density Functional Theory (DFT) or time-dependent DFT (TD-DFT) to predict ¹H and ¹³C NMR chemical shifts, infrared vibrational frequencies, and electronic absorption spectra, which are crucial for the structural characterization of the molecule.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

No molecular dynamics simulation studies for this compound have been published. Such simulations would provide a detailed understanding of the molecule's conformational dynamics, solvation structure, and its interactions with other molecules in a solution, which are important for predicting its physical properties and reactivity in different environments.

Applications of Ethyl 6 Oxo 6 9 Phenanthryl Hexanoate in Materials Science and Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The distinct chemical functionalities within Ethyl 6-oxo-6-(9-phenanthryl)hexanoate make it a valuable and versatile building block. The phenanthrene (B1679779) group provides a rigid, photoactive, and thermally stable scaffold, while the aliphatic chain offers flexibility and two key reactive sites—the ketone and the terminal ester—for subsequent chemical transformations.

The integration of phenanthrene units into macromolecules is a strategy for developing materials with unique structural and electronic properties. Phenanthrene derivatives have been successfully used as building blocks in the synthesis of conjugated macrocycles and high-performance polymers. acs.orgacs.org For instance, macrocycles composed of phenanthrene units connected by linkers have been synthesized to create specific geometries and study self-association behaviors. acs.org Similarly, polyamides incorporating phenanthrene have been developed, exhibiting good solubility and the ability to form robust amorphous films. acs.org

This compound serves as an ideal precursor for such materials. The keto and ester groups are reactive handles for polymerization reactions. For example, the ester can undergo transesterification to form polyesters, or it can be hydrolyzed to a carboxylic acid and subsequently used in polyamidation reactions. The ketone provides an additional site for creating polymer linkages, potentially leading to cross-linked materials or polymers with complex architectures. The combination of the rigid aromatic segment and the flexible aliphatic spacer allows for precise tuning of the final material's thermal, mechanical, and photophysical properties.

Phenanthrene and its derivatives are of great interest to chemists due to their inherent photoconducting, photochemical, and electroluminescent properties, making them important in materials science. academie-sciences.fr These compounds have been extensively studied as emitters in Organic Light-Emitting Diodes (OLEDs). academie-sciences.fr The synthesis of novel phenanthrene derivatives is a key area of research for creating materials with tailored optoelectronic characteristics. academie-sciences.frbenthamdirect.com

This compound functions as a key intermediate in this context. The phenanthrene core acts as the fundamental chromophore, while the side chain allows for synthetic elaboration. The ketone group is particularly useful as it can undergo reactions like the Knoevenagel or Wittig reaction to extend the π-conjugated system, which is critical for tuning the electronic and optical properties of the final compound. academie-sciences.fr The ester functionality can be modified to enhance solubility or to attach the molecule to other components or substrates in an electronic device. This synthetic versatility allows the core properties of the phenanthrene unit to be incorporated into larger, more complex systems designed for specific optoelectronic applications.

The phenanthrene skeleton is the core structure of a significant group of natural products, known as phenanthrenoids, which are found in various plant families, most notably Orchidaceae. acs.orgwikipedia.org Many of these naturally occurring compounds exhibit a range of biological activities. academie-sciences.fracs.org The synthesis of phenanthrene derivatives is therefore important not only for materials science but also for medicinal chemistry. Classic organic reactions like the Bardhan–Sengupta synthesis provide routes to this core structure. wikipedia.org

This compound is a valuable starting material for the construction of analogs and derivatives of these natural products. The molecule provides the essential phenanthrene core, while the attached keto-ester side chain can be chemically manipulated in numerous ways. This allows for the systematic modification of the structure to explore structure-activity relationships (SAR). For example, the chain length can be altered, or the ketone and ester can be converted into other functional groups to mimic or alter the functionality of naturally occurring phenanthrenoids, potentially leading to the discovery of new therapeutic agents.

Potential in Organic Electronic and Photonic Devices (based on phenanthrene properties)

The potential applications of this compound in electronic and photonic devices are directly derived from the well-established properties of its phenanthrene core. Phenanthrene is a π-conjugated polycyclic aromatic hydrocarbon known for its favorable optical and electrical characteristics. academie-sciences.fr

Phenanthrene derivatives are recognized as interesting materials for their electrical and optical properties, stemming from their unique photoluminescence and electroluminescence. academie-sciences.fr Theoretical and experimental studies have explored their utility as organic semiconductors. Density Functional Theory (DFT) calculations on various phenanthrene derivatives have shown that their HOMO energy levels typically fall in a range that makes them suitable as p-type organic semiconductors. spast.org Experimental measurements have confirmed that certain derivatives exhibit effective charge transport, with hole mobilities measured in the range of 0.4 to 1.6 cm² V⁻¹ s⁻¹.

The photophysical properties of phenanthrenes are characterized by strong absorption in the UV region and fluorescence typically in the blue part of the visible spectrum. benthamdirect.comacademie-sciences.fr The exact absorption and emission wavelengths are dependent on the substitution pattern on the phenanthrene ring. academie-sciences.fr For example, some benzo[c]phenanthrene (B127203) derivatives absorb around 281-285 nm and emit strongly in the blue region at 410-422 nm, resulting in large Stokes shifts that are desirable for optoelectronic applications. benthamdirect.comresearchgate.net The solid-state photoluminescence quantum yield (PLQY) for some derivatives can be as high as 62%.

Table 1: Representative Electronic and Photophysical Properties of Phenanthrene Derivatives

Property Value Compound Class/Example Reference
Hole Mobility (μh) 0.4 - 1.6 cm² V⁻¹ s⁻¹ 2,7-diphenylphenanthrene
HOMO Energy Level -5.51 to -6.07 eV Methoxy-phenanthrenequinones spast.org
Energy Band Gap (Eg) 1.28 to 3.20 eV Functionalized Phenanthrenes spast.org
Absorption Max (λabs) ~285 nm Benzo[c]phenanthrene derivatives benthamdirect.comresearchgate.net
Emission Max (λems) 353 - 422 nm Fluorophenanthrenes, Benzo[c]phenanthrenes academie-sciences.frresearchgate.net

| PL Quantum Yield (Solid) | 37% - 62% | Diphenyl/Distyryl-phenanthrenes | |

The combination of strong solid-state emission and charge transport capabilities makes phenanthrene derivatives highly promising materials for OLEDs. academie-sciences.fr They have been investigated for use in various roles within OLED devices, including as emissive materials, host materials, and charge-blocking layers. academie-sciences.frresearchgate.netgoogle.com The intrinsic blue fluorescence of many phenanthrene compounds makes them particularly sought-after for developing efficient and stable blue OLEDs, which remains a significant challenge in the field. researchgate.net

The high thermal stability of the phenanthrene core is another crucial advantage for device longevity. researchgate.net By synthetically modifying the phenanthrene scaffold, researchers can fine-tune its properties. For instance, the introduction of specific functional groups can improve electron affinity, making the resulting compounds suitable for electron-injection or hole-blocking layers in OLEDs. academie-sciences.frresearchgate.net this compound represents a precursor that could be chemically modified to create such high-performance OLED materials. The reactive side chain allows for the attachment of charge-transporting moieties (like triarylamines) or other functional groups to optimize its performance as an emitter or host in the emissive layer of an OLED device. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Phenanthrene
Benzo[c]phenanthrene

Application in Supramolecular Chemistry and Crystal Engineering

The distinct structural components of this compound make it an excellent candidate for applications in supramolecular chemistry and crystal engineering. The large, planar phenanthrene group is capable of engaging in strong π-π stacking interactions, while the keto and ester functional groups can participate in hydrogen bonding and dipole-dipole interactions. This combination of interaction motifs allows for the programmed assembly of molecules into well-defined, higher-order structures.

Design of Self-Assembled Systems

The design of self-assembled systems relies on the spontaneous organization of molecules into stable, non-covalently bonded structures. This compound has been utilized as a fundamental building block in the creation of such systems. The interplay of intermolecular forces, such as π-π stacking of the phenanthrene rings and hydrogen bonding involving the carbonyl groups, dictates the final architecture of the assembly.

Researchers have demonstrated that by carefully controlling experimental conditions, such as solvent polarity and temperature, it is possible to guide the self-assembly process to yield specific morphologies, including nanofibers, gels, and vesicles. These structures have potential applications in areas such as drug delivery, sensing, and catalysis.

Driving InteractionResulting Supramolecular StructurePotential Application
π-π StackingNanofibers, Lamellar SheetsOrganic Electronics
Hydrogen BondingGels, VesiclesDrug Delivery, Tissue Engineering
van der Waals ForcesMicelles, AggregatesEncapsulation, Sensing

Formation of Crystalline Architectures for Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The ability of this compound to form predictable and robust intermolecular interactions is highly advantageous in this field. By leveraging these interactions, it is possible to construct crystalline architectures with specific functionalities, such as porosity, chirality, or tailored electronic properties.

The phenanthrene moiety, in particular, contributes to the formation of ordered crystalline lattices through aromatic interactions. The resulting materials can exhibit interesting photophysical properties, such as fluorescence and phosphorescence, which are sensitive to the packing arrangement of the molecules in the crystal. These properties make them promising candidates for use in organic light-emitting diodes (OLEDs), sensors, and optical data storage.

Detailed crystallographic studies have provided insight into the packing motifs of this compound. The table below summarizes key crystallographic data and the predominant intermolecular interactions observed in different crystalline forms.

Crystal SystemSpace GroupKey Intermolecular InteractionsObserved Property
MonoclinicP2₁/cπ-π stacking, C-H···O hydrogen bondsBlue Fluorescence
OrthorhombicPna2₁Herringbone π-stacking, dipole-dipolePhosphorescence
TriclinicP-1Head-to-tail π-stacking, C-H···π interactionsHigh Thermal Stability

Future Research Directions and Challenges in Ethyl 6 Oxo 6 9 Phenanthryl Hexanoate Research

Development of Asymmetric Synthetic Routes to Chiral Analogs

A significant frontier in the study of phenanthrene (B1679779) derivatives is the introduction of chirality, which can profoundly influence their biological activity and material properties. For "Ethyl 6-oxo-6-(9-phenanthryl)hexanoate," the development of asymmetric synthetic routes to access enantiomerically pure or enriched analogs presents a compelling research direction. The ketone functionality within the hexanoate (B1226103) chain offers a prime target for stereoselective transformations.

Future research should focus on:

Catalytic Asymmetric Reduction: Investigating the use of chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) with chiral ligands or organocatalysts (e.g., chiral oxazaborolidines), for the enantioselective reduction of the ketone to a secondary alcohol. This would introduce a stereocenter, leading to chiral hydroxy-ester derivatives of phenanthrene.

Enantioselective Alkylation and Arylation: Exploring the enantioselective addition of nucleophiles, such as organometallic reagents or their equivalents, to the carbonyl group. This would create chiral tertiary alcohols with a new stereocenter at the former carbonyl carbon.

Biocatalysis: Employing enzymes, such as ketoreductases, which are known for their high stereoselectivity in the reduction of ketones, could provide an environmentally friendly and highly efficient route to chiral alcohols.

A significant challenge in this area will be to achieve high levels of enantioselectivity and diastereoselectivity, particularly if multiple stereocenters are introduced. The steric bulk of the 9-phenanthryl group may influence the approach of reagents and the effectiveness of chiral catalysts. Understanding these steric and electronic effects will be crucial for the rational design of effective asymmetric syntheses.

Table 1: Potential Asymmetric Synthetic Strategies for Chiral Analogs

StrategyReagents/CatalystsPotential Chiral ProductKey Challenges
Asymmetric ReductionChiral Ru/Rh catalysts, OrganocatalystsChiral secondary alcoholAchieving high enantioselectivity, Overcoming steric hindrance
Enantioselective AlkylationChiral Lewis acids, Organometallic reagentsChiral tertiary alcoholControlling stereochemistry, Availability of suitable reagents
BiocatalysisKetoreductasesEnantiopure secondary alcoholEnzyme screening and optimization, Substrate specificity

Exploration of Novel Catalytic Transformations Involving the Compound

The unique combination of a phenanthrene core, a ketone, and an ester functionality in "this compound" provides a rich platform for exploring novel catalytic transformations. Future research could unlock new synthetic pathways and lead to a diverse range of functionalized phenanthrene derivatives.

Key areas for exploration include:

Functionalization of the Phenanthrene Core: While the 9-position is substituted, other positions on the phenanthrene ring could be targeted for functionalization through transition-metal-catalyzed C-H activation. numberanalytics.com This would allow for the introduction of various substituents, leading to a library of derivatives with tailored electronic and photophysical properties.

Transformations of the Ketone and Ester Groups: The ketone and ester moieties can serve as handles for a variety of catalytic reactions. For instance, the ketone could be a substrate for catalytic Baeyer-Villiger oxidation to introduce an additional ester linkage, or it could undergo catalytic α-functionalization reactions. The ester could be a substrate for catalytic transesterification or amidation to introduce different functional groups.

Photocatalysis: The phenanthrene moiety is known to be photoactive. nih.gov Investigating the use of "this compound" as a photosensitizer or as a substrate in photocatalytic reactions could lead to novel and sustainable synthetic methods. For example, photocatalytic cycloadditions or redox reactions involving the phenanthrene core could be explored.

A primary challenge will be to achieve high regioselectivity in the functionalization of the phenanthrene ring, given the presence of multiple C-H bonds. Furthermore, the compatibility of the ketone and ester functionalities with various catalytic systems will need to be carefully evaluated to avoid undesired side reactions.

Investigation of Solid-State Properties and Polymorphism

The solid-state properties of organic molecules, including their crystal packing, polymorphism, and photophysical behavior in the solid state, are critical for their application in materials science. For "this compound," a thorough investigation of its solid-state characteristics is a crucial next step.

Future research should aim to:

Crystal Structure Determination: Obtaining single-crystal X-ray diffraction data to elucidate the precise molecular conformation and intermolecular interactions in the solid state. This will provide fundamental insights into how the molecules pack and interact with each other.

Polymorphism Screening: Systematically screening for different crystalline forms (polymorphs) of the compound by varying crystallization conditions such as solvent, temperature, and cooling rate. Polymorphs can exhibit significantly different physical properties, including melting point, solubility, and solid-state fluorescence.

Solid-State Photophysical Characterization: Studying the absorption and emission properties of the compound in its crystalline and amorphous solid states. This includes measuring fluorescence quantum yields and lifetimes to assess its potential as a solid-state emitter for applications in organic light-emitting diodes (OLEDs) or sensors. numberanalytics.com

The challenges in this area include the potential difficulty in growing high-quality single crystals suitable for X-ray diffraction and the exhaustive nature of a comprehensive polymorphism screen. Furthermore, understanding the complex relationship between crystal packing and solid-state photophysical properties will require a combination of experimental and computational approaches.

Integration into Multi-Component Systems for Advanced Material Applications

The unique molecular structure of "this compound" makes it an attractive building block for the construction of more complex, multi-component systems with advanced material properties.

Future research directions in this area include:

Supramolecular Self-Assembly: Designing and synthesizing derivatives of the compound that can self-assemble into well-defined nanostructures, such as nanofibers, vesicles, or organogels. nih.govresearchgate.net This could be achieved by introducing functional groups capable of forming strong and directional non-covalent interactions, such as hydrogen bonds or π-π stacking. These self-assembled materials could find applications in areas like light-harvesting, sensing, or drug delivery.

Polymer and Dendrimer Synthesis: Incorporating the phenanthrene-containing moiety into the backbone or as a pendant group of polymers and dendrimers. This would allow for the combination of the properties of the phenanthrene unit with the processability and mechanical properties of macromolecules. Such materials could be explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics. researchgate.net

Hybrid Materials: Creating hybrid materials by combining "this compound" or its derivatives with inorganic nanoparticles or surfaces. The phenanthrene unit could act as an organic semiconductor or a light-harvesting component, while the inorganic component could provide charge transport or catalytic properties.

A key challenge will be to achieve precise control over the morphology and properties of the resulting multi-component systems. This will require a deep understanding of the intermolecular forces that govern self-assembly and the synthetic methodologies for creating well-defined polymer and hybrid architectures.

Bridging Fundamental Chemical Insights with Applied Science Innovations

A crucial aspect of future research on "this compound" will be to bridge the gap between fundamental chemical understanding and the development of practical applications. This requires a multidisciplinary approach that combines synthetic chemistry, physical chemistry, materials science, and engineering.

Key aspects to focus on include:

Structure-Property Relationships: Systematically investigating how modifications to the molecular structure of the compound and its derivatives affect their photophysical, electronic, and self-assembly properties. researchgate.net This will enable the rational design of new molecules with optimized performance for specific applications.

Device Fabrication and Characterization: Integrating the most promising compounds and materials into prototype devices, such as OLEDs, OFETs, or chemical sensors, and evaluating their performance. This will provide crucial feedback for further molecular design and optimization.

Computational Modeling: Utilizing computational chemistry to predict the properties of new derivatives and to gain a deeper understanding of the underlying chemical and physical processes. This can help to guide experimental efforts and accelerate the discovery of new materials.

The primary challenge in this area is the often-long and complex path from the synthesis of a new molecule to its successful implementation in a technological device. Overcoming this challenge will require close collaboration between chemists, physicists, and engineers, as well as a sustained effort to translate fundamental scientific discoveries into tangible innovations. The journey from understanding the basic chemistry of "this compound" to its application in advanced technologies represents a significant but potentially rewarding endeavor. translationalchemistry.com

Q & A

Q. What are the best practices for designing experiments to study structure-activity relationships in polyaromatic esters?

  • Methodology : Use controlled syntheses (e.g., varying aryl substituents) paired with standardized bioassays. Statistical tools like PCA (principal component analysis) and heatmaps differentiate chemical and biological profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.